(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone
Overview
Description
Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate is a compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is notable for its unique structure, which includes a benzyl group, a 3-oxobutyl side chain, and a 5-oxo-1,3-oxazolidine core. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often facilitated by catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed hydrogenation in the presence of hydrogen gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing selective reactions to occur at other sites within the molecule. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to restore the original functional group .
Comparison with Similar Compounds
Similar Compounds
Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate: Known for its stability and ease of removal.
Benzyl (4S)-5-oxo-4-(2-oxobutyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with a different side chain.
Benzyl (4S)-5-oxo-4-(4-oxobutyl)-1,3-oxazolidine-3-carboxylate: Another variant with a different side chain length.
Uniqueness
Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. Its stability and ease of removal make it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGMGRUAUKSLB-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553832 | |
Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89662-51-1 | |
Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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